molecular formula C13H11N3O4 B3988542 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide CAS No. 60521-02-0

2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B3988542
CAS No.: 60521-02-0
M. Wt: 273.24 g/mol
InChI Key: ZTYZUHJJPSWCKL-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide is an organic compound that features a nitrophenyl group and a pyridinyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide typically involves the reaction of 4-nitrophenol with 2-bromo-N-(pyridin-3-yl)acetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products

    Reduction: 2-(4-aminophenoxy)-N-(pyridin-3-yl)acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrophenol and N-(pyridin-3-yl)acetamide.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitrophenyl and pyridinyl groups can interact with the target molecule through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenoxy)-N-(pyridin-3-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.

    2-(4-methoxyphenoxy)-N-(pyridin-3-yl)acetamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(4-nitrophenoxy)-N-(pyridin-3-yl)acetamide makes it unique compared to its analogs. The nitro group can participate in specific chemical reactions, such as reduction to an amino group, which can further be functionalized. Additionally, the electronic properties of the nitro group can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(15-10-2-1-7-14-8-10)9-20-12-5-3-11(4-6-12)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZUHJJPSWCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303770
Record name ST051634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60521-02-0
Record name NSC161059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST051634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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